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1,4-Dioxaspiro[4.5]deca-6,8-diene

Cat. No.: B15483571
CAS No.: 23783-59-7
M. Wt: 138.16 g/mol
InChI Key: OZTMAGHDNCKYBW-UHFFFAOYSA-N
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Description

Overview of Spirocyclic Chemical Architectures in Organic Chemistry

Spirocyclic compounds are a fascinating class of molecules characterized by at least two rings connected by a single common atom, known as the spiro atom. nih.gov This structural motif imparts a rigid, three-dimensional geometry that is distinct from fused or bridged ring systems. The perpendicular arrangement of the two rings around the spiro atom can significantly influence the molecule's physical and chemical properties, including its conformational flexibility and interactions with biological targets. acs.org Spirocyclic frameworks are found in numerous natural products and have been explored in various fields, including medicinal chemistry and materials science, due to their unique structural and electronic properties. semanticscholar.org

Structural Classification and Systematic Nomenclature within Spiro[4.5]decane Frameworks

The compound 1,4-Dioxaspiro[4.5]deca-6,8-diene belongs to the spiro[4.5]decane family. The nomenclature of spiro compounds, first proposed by Adolf von Baeyer in 1900, follows specific IUPAC rules. nih.gov The prefix "spiro" is followed by brackets containing the number of atoms in each ring, excluding the spiro atom, separated by a period. The numbers are listed in ascending order. umich.edu Thus, for a spiro[4.5]decane, one ring has four carbon atoms (a cyclopentane (B165970) ring or a derivative) and the other has five (a cyclohexane (B81311) ring or a derivative), connected by the spiro atom. semanticscholar.orgwikipedia.org

In the case of this compound, the name indicates a spiro[4.5]decane skeleton. The "1,4-dioxa" prefix reveals the presence of two oxygen atoms at positions 1 and 4, forming a dioxolane ring. The numbering starts in the smaller ring, adjacent to the spiro atom, and proceeds around the smaller ring and then the larger ring. The "-6,8-diene" suffix specifies the locations of two double bonds within the six-membered cyclohexane ring.

PropertyValue
Molecular FormulaC₈H₁₀O₂
Parent HydrideSpiro[4.5]decane
Heteroatoms2 x Oxygen
Unsaturation2 x C=C

Historical Context and Evolution of Research on this compound

Direct research specifically on this compound is limited in readily available literature. However, the study of its structural components and related compounds provides a valuable historical context. The development of spirocyclic compounds has been a continuous area of interest in synthetic organic chemistry. A significant portion of the research has focused on the synthesis and reactivity of spirodienones, which are cyclohexadienones with a spirocyclic substituent. nih.govnih.gov

The precursor to our target compound, 1,4-Dioxaspiro[4.5]decan-8-one, is a well-documented and synthetically useful intermediate. organic-chemistry.orgorganic-chemistry.org It is typically prepared from 1,4-cyclohexanedione (B43130) through a ketalization reaction with ethylene (B1197577) glycol. organic-chemistry.orgnih.gov This mono-ketal is a versatile building block for the synthesis of various complex molecules. organic-chemistry.org The conversion of such cyclic ketones to conjugated dienes is a known transformation in organic synthesis, often achieved through methods like the Shapiro or Bamford-Stevens reactions. wikipedia.orgalfa-chemistry.comchemtube3d.comjk-sci.com These reactions proceed via a tosylhydrazone intermediate, which upon treatment with a strong base, eliminates nitrogen gas to form an alkene. wikipedia.orgalfa-chemistry.comchemtube3d.comjk-sci.com The study of the Diels-Alder reaction, a cornerstone of organic synthesis discovered by Otto Diels and Kurt Alder, provides the framework for understanding the reactivity of the diene moiety in this compound. semanticscholar.org

Structure

2D Structure

Chemical Structure Depiction
molecular formula C8H10O2 B15483571 1,4-Dioxaspiro[4.5]deca-6,8-diene CAS No. 23783-59-7

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

23783-59-7

Molecular Formula

C8H10O2

Molecular Weight

138.16 g/mol

IUPAC Name

1,4-dioxaspiro[4.5]deca-6,8-diene

InChI

InChI=1S/C8H10O2/c1-2-4-8(5-3-1)9-6-7-10-8/h1-4H,5-7H2

InChI Key

OZTMAGHDNCKYBW-UHFFFAOYSA-N

Canonical SMILES

C1COC2(O1)CC=CC=C2

Origin of Product

United States

Synthetic Methodologies for 1,4 Dioxaspiro 4.5 Deca 6,8 Diene and Its Analogues

Strategies for the Construction of the 1,4-Dioxaspiro[4.5]deca-6,8-diene Core

The formation of the this compound scaffold relies on key chemical reactions that build the characteristic spirocyclic structure, where a five-membered dioxolane ring and a six-membered cyclohexadiene ring share a single carbon atom.

Cyclization Reactions in Spiro[4.5]decane Formation

The construction of the broader spiro[4.5]decane framework, which is the foundational structure of the target compound, is achieved through various cyclization strategies. These methods create the pivotal spiro-junction through intramolecular ring formation.

One notable approach is the gold(I)-catalyzed vinylogous Conia-ene reaction , which has been successfully employed to construct densely functionalized spiro[4.5]deca-1,6-diene-8-ones from readily available 4-alkyne tethered cyclohex-2-enones. researchgate.net This atom-economical reaction proceeds under mild conditions and is applicable to a wide range of substrates. researchgate.net

Another powerful strategy involves [3+2] cycloaddition reactions . For instance, the synthesis of 2-amino-spiro[4.5]decane-6-ones has been achieved through a reaction between 2-methylene-tetrahydronaphtalene-1-ones and N-cyclopropylanilines, facilitated by cooperative photocatalysis and organocatalysis. mdpi.com This method is noted for its high diastereoselectivity and adherence to green chemistry principles, with 100% atom conversion under mild, metal-free conditions. mdpi.com

Dearomatizing spirocyclizations represent a modern approach to spirocycle synthesis. mdpi.com These reactions utilize hypervalent iodine reagents to transform aromatic precursors into complex spirocyclic structures under mild conditions. mdpi.com This method is valued for its versatility and environmental friendliness in accessing structurally diverse spirocycles. mdpi.com Similarly, three-component condensation reactions of phenols, aldehydes, and nitriles under acid catalysis can produce nitrogen-containing analogues like 2-azaspiro[4.5]deca-6,9-dien-8-ones. researchgate.net

Ring-Closing Approaches to the Dioxaspiro[4.5]deca-6,8-diene Scaffold

Specific to the dioxaspiro[4.5]decane system, the most common ring-closing approach involves the formation of the 1,4-dioxolane ring onto a pre-existing six-membered carbocycle. This is typically achieved through a ketalization reaction.

A key precursor, 1,4-Dioxaspiro[4.5]decan-8-one, is synthesized by reacting a 1,4-cyclohexanedione (B43130) derivative with ethylene (B1197577) glycol. chemicalbook.com In one detailed procedure, dimethyl 1,4-cyclohexanedione-2,5-dicarboxylate is heated with ethylene glycol in the presence of an ionic liquid, which acts as both a solvent and a catalyst, to yield the desired spiro compound. chemicalbook.com The direct ketalization of 1,4-cyclohexanedione is also a primary route to this intermediate. chemicalbook.com

Furthermore, related dioxaspiro compounds have been synthesized from different precursors. For example, methyl 8-(3-octyl-1,4-dioxaspiro[4.5]decan-2-yl)octanoate was synthesized from methyl 9,10-dihydroxyoctadecanoate and cyclohexanone (B45756) using a sonochemical method, demonstrating the formation of the dioxolane ring from a diol and a ketone. researchgate.net

Multistep Synthesis from Readily Available Precursors

The synthesis of this compound itself is often accomplished through a multistep sequence starting from simple, commercially available precursors. The most direct conceptual route involves the ketalization of 2,4-cyclohexadien-1-one with ethylene glycol, as the compound's synonym is 2,4-cyclohexadien-1-one cyclic 1,2-ethanediyl acetal. chemnet.com

However, a more common practical approach involves the synthesis and subsequent modification of a stable intermediate, 1,4-Dioxaspiro[4.5]decan-8-one. This intermediate is an exceptionally useful bifunctional synthetic building block. researchgate.net It can be prepared via selective deketalization of 1,4,9,12-tetraoxadispiro[4.2.4.2]tetradecane in an acidic solution, with acetic acid being an effective catalyst. researchgate.net This method significantly improves yields and reduces reaction times compared to older protocols. researchgate.net

A multistep synthesis for a related analogue, 6-Methoxy-1-oxaspiro researchgate.netprepchem.comdeca-6,9-diene-8-one, starts from 2,4-dihydroxybenzaldehyde. The synthesis involves selective protection of one hydroxyl group, methylation of the other, and a series of transformations culminating in an oxidative spiroannulation using [Bis(trifluoroacetoxy)iodo]benzene (PIFA). nih.govmdpi.com

Example of a Multistep Synthesis Route for a Spiro[4.5]decane Analogue nih.gov
StepStarting MaterialReagentsProductYield
12,4-DihydroxybenzaldehydeChloromethyl methyl ether, K₂CO₃2-Hydroxy-4-O-methoxymethylbenzaldehyde84%
22-Hydroxy-4-O-methoxymethylbenzaldehydeMethyl iodide, 2M NaOH, (Bu)₄NHSO₄2-Methoxy-4-O-methoxymethylbenzaldehyde93%
32-Methoxy-4-O-methoxymethylbenzaldehydeMalonic acid, piperidine, pyridine3-(2-Methoxy-4-O-methoxyphenyl)propenoic acid-
43-(2-Methoxy-4-O-methoxyphenyl)propenoic acidH₂, 10% Pd/C3-(4-hydroxy-2-methoxyphenyl)propanoic acid-
53-(4-hydroxy-2-methoxyphenyl)propanoic acid[Bis(trifluoroacetoxy)iodo]benzene (PIFA)6-Methoxy-1-oxaspiro researchgate.netprepchem.comdeca-6,9-diene-8-one46%

Synthesis of Functionalized this compound Derivatives

The synthesis of derivatives bearing additional functional groups can be achieved by either modifying the starting materials before the spirocycle is formed or by functionalizing the spirocyclic core after its construction.

Introduction of Substituents via Precursor Modification

A powerful method for creating a diverse library of functionalized spirocycles is to incorporate the desired substituents into the initial building blocks. This approach allows for significant structural variation in the final product.

A clear example is the three-component condensation reaction to form 2-azaspiro[4.5]deca-6,9-dien-8-ones. researchgate.net By reacting 2,6-dimethylphenol (B121312) and isobutyraldehyde (B47883) with a variety of different nitriles (R-C≡N), a wide array of 1-substituted spirocycles can be synthesized, where the substituent 'R' is derived directly from the nitrile precursor. researchgate.net

Another example is seen in the synthesis of 6-Methoxy-1-oxaspiro researchgate.netprepchem.comdeca-6,9-diene-8-one. nih.gov The methoxy (B1213986) group on the final product is the result of a deliberate methylation step on the 2-hydroxy-4-O-methoxymethylbenzaldehyde precursor early in the synthetic sequence. nih.govmdpi.com This highlights how selective protection and modification of functional groups on the starting materials dictate the substitution pattern of the final spirocycle.

Synthesis of Functionalized Spirocycles via Precursor Modification researchgate.net
Precursor (Nitrile)Substituent (R)Resulting Spirocycle Product Class
MeS-CNMeS2-Azaspiro[4.5]deca-6,9-dien-8-one
Ph-CNPh2-Azaspiro[4.5]deca-6,9-dien-8-one
Me-CNMe2-Azaspiro[4.5]deca-6,9-dien-8-one
Pyridine-2-carbonitrilepyridin-2-yl2-Azaspiro[4.5]deca-1,6,9-trien-8-one
PhCH₂-CNPhCH₂2-Azaspiro[4.5]deca-1,6,9-trien-8-one

Post-Spirocyclization Functionalization Strategies

An alternative to precursor modification is the direct functionalization of the pre-formed spiro[4.5]decane ring system. This strategy is particularly useful for introducing sensitive functional groups that might not be compatible with the conditions required for the initial cyclization.

Research into the synthesis of spirocalcaridines has explored the late-stage introduction of a guanidine (B92328) group after the formation of the spirocycle. mdpi.com This demonstrates the feasibility of post-spirocyclization functionalization as a key strategic element in total synthesis. mdpi.com

In another example, the functionalized intermediate trans-7-[methyl(phenylmethyl)amino]-1,4-dioxaspiro[4.5]decan-8-ol can be further elaborated. prepchem.com This amino alcohol is converted to its corresponding sulfonate ester, which is then reacted with a nucleophile like pyrrolidine (B122466) to generate a new diamine derivative. prepchem.com This sequence showcases the chemical manipulation of functional groups on the intact dioxaspiro[4.5]decane core.

Stereoselective and Asymmetric Synthesis of this compound Analogues

The development of stereoselective and asymmetric synthetic routes is crucial for accessing optically active spirocyclic compounds, which are significant motifs in numerous natural products. semanticscholar.org While specific methods for the parent this compound are not extensively detailed, significant progress has been made in the synthesis of its analogues, particularly functionalized cyclohexanone derivatives.

A notable advancement is the ruthenium-catalyzed asymmetric hydrogenation of racemic 6-aryl 1,4-dioxaspiro[4.5]decan-7-ones. nih.gov This method employs a dynamic kinetic resolution strategy to produce highly functionalized chiral β-aryl cyclohexanols. nih.gov Using a chiral spiro ruthenium catalyst, (Ra,S,S)-5c, various racemic α-aryl cyclohexanones that have a β-monoethylene ketal group were hydrogenated, achieving high yields and excellent enantioselectivity (up to 99% ee). nih.gov This protocol has proven effective on a decagram scale, highlighting its potential for preparing optically active and densely functionalized aryl cyclohexanols. nih.gov

Table 1: Asymmetric Hydrogenation of Racemic 6-Aryl 1,4-Dioxaspiro[4.5]decan-7-ones Data sourced from Org. Lett. 2021, 23, 5, 1616–1620 nih.gov

Substrate Catalyst Product Yield Enantiomeric Excess (ee)

In another example of stereoselective synthesis, 1,6,9-trioxaspiro[4.5]decanes have been synthesized from D-glucose. semanticscholar.org This work underscores the importance of the 1,6-dioxaspiro[4.5]decane ring system, which is a core structural element in many biologically active natural products like the anticancer agent (−)-berkelic acid and the marine toxin (−)-calyculin A. semanticscholar.org The synthesis involves the glycosylation of a diol with ethylene glycol to form a bicyclic pyranodioxane, which then undergoes ring contraction to yield the target 1,6,9-trioxaspiro[4.5]decanes. semanticscholar.org

Process Optimization and Scale-Up Considerations in this compound Synthesis

Process optimization and the potential for large-scale synthesis are critical for the practical application of spirocyclic compounds in various fields, including pharmaceuticals and materials science. researchgate.net Research into the synthesis of 1,4-Dioxaspiro[4.5]decan-8-one, a highly useful bifunctional intermediate, provides insight into optimization strategies that could be relevant for related structures like this compound. researchgate.net

One study focused on the selective deketalization of 1,4,9,12-tetraoxadispiro[4.2.4.2]tetradecane to produce 1,4-Dioxaspiro[4.5]decan-8-one. researchgate.net By optimizing reaction conditions, a significant improvement in efficiency was achieved. The study identified acetic acid as a superior catalyst compared to other acids. researchgate.net Under optimized conditions—a reaction temperature of 65°C, a volume ratio of acetic acid to water of 5:1, and a reactant concentration of 0.5 g·mL⁻¹—the chromatographic yield was increased from 65% to 80%. researchgate.net Furthermore, the reaction time was drastically reduced from 15 hours to just 11 minutes. researchgate.net

Table 2: Optimization of 1,4-Dioxaspiro[4.5]decan-8-one Synthesis Data sourced from ResearchGate Publication 266395346 researchgate.net

Parameter Literature Method Optimized Method
Catalyst Various Acids Acetic Acid (HAc)
Temperature Not specified 65°C
Solvent Ratio Not specified HAc/H₂O = 5:1
Concentration Not specified 0.5 g·mL⁻¹
Reaction Time 15 hours 11 minutes

| Chromatographic Yield | 65% | 80% |

Further process improvements have been explored using ionic liquids. A patented method describes the synthesis of 1,4-cyclohexanedione monoethylene glycol ketal (an alternative name for 1,4-Dioxaspiro[4.5]decan-8-one) from dimethyl 1,4-cyclohexanedione-2,5-dicarboxylate and ethylene glycol. chemicalbook.com This process utilizes a mixture of the ionic liquids 1-butyl-3-methylimidazolium hydrogen sulfate (B86663) and 1-ethylimidazole (B1293685) tetrafluoroborate. chemicalbook.com The reaction proceeds in stages at temperatures rising from 110°C to 132°C over 5.5 hours. chemicalbook.com This method results in a crude product with 99.28% purity and a mass yield of 99.92%. chemicalbook.com After purification by crystallization, a final product with 99.72% purity and a mass yield of 97.80% was obtained. chemicalbook.com A key advantage of this process is that the ionic liquid layer can be separated and directly reused in subsequent batches, enhancing the sustainability and scalability of the synthesis. chemicalbook.com

Chemical Reactivity and Transformation Pathways of 1,4 Dioxaspiro 4.5 Deca 6,8 Diene

Cycloaddition Reactions Involving the Diene Moiety

Cycloaddition reactions, particularly the Diels-Alder reaction, are among the most powerful tools in synthetic organic chemistry for the construction of six-membered rings. youtube.com The conjugated diene of 1,4-Dioxaspiro[4.5]deca-6,8-diene is well-suited to participate in such transformations.

As a conjugated diene, this compound is expected to readily undergo [4+2] cycloaddition reactions, also known as Diels-Alder reactions, with a variety of dienophiles. youtube.com This reaction involves the concerted interaction of the four pi-electrons of the diene with the two pi-electrons of the dienophile to form a new six-membered ring. The reaction rate is enhanced by the presence of electron-donating groups on the diene and electron-withdrawing groups on the dienophile. mnstate.edu

While specific literature examples detailing the Diels-Alder reaction of this compound are not prevalent, its reactivity can be inferred from similar systems, such as morphinan-6,8-dienes, which contain a comparable 1-methoxy-1,3-cyclohexadiene (B1594827) substructure and readily react with electron-deficient dienophiles. chemicalbook.com Common dienophiles that would be expected to react with this compound include maleic anhydride, acrylates, and various quinones. mnstate.educhemicalbook.com The reaction typically proceeds under thermal conditions, often in a high-boiling solvent like xylene to achieve the necessary activation energy. youtube.commnstate.edu

The table below outlines a representative Diels-Alder reaction, using conditions typical for such transformations.

Table 1: Representative Conditions for Diels-Alder Reaction

Diene Dienophile Solvent Conditions Product Type

The intramolecular Diels-Alder reaction is a powerful variant where the diene and dienophile are part of the same molecule, linked by a tether. nih.gov This process leads to the formation of complex fused or bridged polycyclic systems with high stereoselectivity. nih.gov For this compound to undergo such a reaction, it would first need to be functionalized with a tether containing a dienophilic moiety (e.g., an alkene or alkyne). The length and nature of the tether would be crucial in determining the feasibility and stereochemical outcome of the cycloaddition. nih.gov Such intramolecular reactions are known to be entropically favored over their intermolecular counterparts. youtube.com

Nucleophilic and Electrophilic Reactivity of the this compound System

The electronic nature of the diene system governs its reactivity towards nucleophiles and electrophiles. The conjugated pi system is electron-rich, making it susceptible to attack by electrophiles.

Electrophilic addition to conjugated dienes like this compound can proceed via two main pathways, leading to 1,2- and 1,4-addition products. youtube.com The reaction is initiated by the attack of an electrophile (e.g., H⁺ from HBr) on one of the double bonds, forming a resonance-stabilized allylic carbocation. Subsequent attack by the nucleophile (e.g., Br⁻) at either of the two carbons sharing the positive charge leads to the respective products. The ratio of these products is often dependent on the reaction conditions, with lower temperatures favoring the kinetically controlled 1,2-adduct and higher temperatures favoring the thermodynamically more stable 1,4-adduct. youtube.com

Direct nucleophilic attack on the carbon atoms of the diene is generally unfavorable due to the electron-rich nature of the pi system. sigmaaldrich.com However, nucleophilic addition can occur at the spiro-carbon of the ketal under strongly acidic conditions that promote ring-opening, or if the diene system is functionalized with strong electron-withdrawing groups. The primary role of the dioxaspiro moiety is to act as a protecting group for a carbonyl, which can be deprotected to the corresponding ketone, 1,4-cyclohexanedione (B43130) monoethylene ketal, a versatile synthetic intermediate. researchgate.netchemicalbook.com

Rearrangement Reactions and Valence Isomerizations

The photochemistry of cyclohexadienones is a well-studied area and provides insight into the potential photoinduced transformations of this compound. Upon irradiation, cross-conjugated cyclohexadienones are known to undergo a variety of rearrangements. chemicalbook.com For instance, 4,4-disubstituted 2,5-cyclohexadienones can rearrange to form bicyclo[3.1.0]hex-3-en-2-ones, a transformation known as the lumiketone rearrangement. researchgate.net Other photoinduced pathways can include the formation of dienylketenes. chemicalbook.com The specific products formed often depend on the substitution pattern, the solvent, and the wavelength of light used. researchgate.netchemicalbook.com Spirodienones can also undergo novel photochemical rearrangements, for example, to form aporphine (B1220529) alkaloids. researchgate.net Photochemical [2+2] cycloadditions are also possible, leading to the formation of strained four-membered rings.

Under thermal conditions, conjugated dienes can undergo pericyclic reactions other than cycloadditions. One such possibility is an electrocyclic reaction. For a 1,3-cyclohexadiene (B119728) system, a thermal 4π-electron electrocyclization is conrotatory according to the Woodward-Hoffmann rules, which would lead to a strained bicyclo[2.2.0]hexene derivative. However, this process is often energetically demanding. A more common thermally induced reaction for Diels-Alder adducts is the retro-Diels-Alder reaction, where the molecule fragments back into its constituent diene and dienophile. youtube.com For an adduct derived from this compound, heating could regenerate the spirodiene and the original dienophile, a process that can be synthetically useful. youtube.com

Catalytic Transformations Utilizing this compound and its Analogues

The unique structural features of this compound, combining a protected catechol unit with a conjugated diene system, make it a versatile substrate for various catalytic processes. These transformations often leverage the latent reactivity of the masked o-quinone moiety and the diene functionality.

While specific transition metal-catalyzed annulation reactions of the parent this compound are not extensively documented, the reactivity of analogous systems provides significant insight into its potential transformations. The field of transition metal catalysis offers a powerful toolkit for the construction of complex molecular architectures from diene-containing precursors. mdpi.com

Rhodium catalysts, for instance, are well-known for their ability to catalyze cycloaddition reactions with dienes. rsc.org Rhodium-catalyzed [4+1] cycloadditions of dienes with carbon monoxide represent a viable pathway for the synthesis of five-membered rings. pku.edu.cn Furthermore, rhodium has been shown to catalyze intramolecular [4+2] cycloadditions of allene-1,3-dienes, leading to the formation of cis-fused bicyclic systems with high diastereoselectivity. rsc.org The mechanism of such reactions is often proposed to involve a cyclometalation pathway. rsc.org The application of these methodologies to this compound could provide access to novel spirocyclic and fused-ring systems.

The closely related o-quinone methides have been stabilized and studied as complexes with iridium and rhodium, highlighting the affinity of these metals for this class of compounds and suggesting their potential to catalyze transformations of precursors like this compound. acs.org

Palladium catalysis, a cornerstone of modern organic synthesis, also presents numerous possibilities. Palladium-catalyzed C-H activation and cross-coupling reactions are powerful methods for the functionalization of arenes and heterocycles. acs.org In some instances, benzoquinone itself can act as a ligand or an oxidant in these catalytic cycles, suggesting that a masked quinone like this compound could be a suitable substrate for such transformations. acs.org Additionally, nickel-catalyzed annulation reactions, such as the Catellani reaction, which involve the functionalization of both an aryl C-H bond and a C-X bond, could potentially be adapted for this system. youtube.com

The table below summarizes some relevant transition metal-catalyzed reactions of dienes and related compounds, illustrating the potential for similar reactivity with this compound.

Catalyst SystemReaction TypeSubstrate ClassProduct Class
[Rh(cod)Cl]₂[4+1] CycloadditionCyclopropyl-capped dienesSpiro[2.4]hept-6-en-4-ones
RhCl(PPh₃)₃Intramolecular [4+2] CycloadditionAllene-1,3-dienescis-fused bicyclic systems
Pd(OAc)₂ / BenzoquinoneC-H OlefinationAnilide derivativeso-Olefinated anilides
Ni(cod)₂ / LigandCatellani AnnulationAryl halides and alkenesAnnulated aromatic systems

The polymerization of quinone methide ketals derived from the isomeric 1,4-Dioxaspiro[4.5]deca-6,9-diene provides valuable insights into the reactivity of these systems. Specifically, the polymerization of 8-[1'-cyano-1'-(ethoxycarbonyl)methylene]-1,4-dioxaspiro[4.5]deca-6,9-diene and 8-(1',1'-dicyanomethylene)-1,4-dioxaspiro[4.5]deca-6,9-diene has been investigated.

These monomers have been shown to undergo polymerization initiated by both radical and cationic initiators, such as benzoyl peroxide (BPO) and boron trifluoride etherate (BF₃·Et₂O), respectively. The resulting polymers are formed through a ring-opening mechanism. In contrast, anionic initiators like butyllithium (B86547) (BuLi) were found to be ineffective in initiating polymerization.

The polymerization behavior is summarized in the following table:

MonomerInitiatorResult
8-[1'-cyano-1'-(ethoxycarbonyl)methylene]-1,4-dioxaspiro[4.5]deca-6,9-dieneBPORing-opening polymerization
8-[1'-cyano-1'-(ethoxycarbonyl)methylene]-1,4-dioxaspiro[4.5]deca-6,9-dieneBF₃·Et₂ORing-opening polymerization
8-[1'-cyano-1'-(ethoxycarbonyl)methylene]-1,4-dioxaspiro[4.5]deca-6,9-dieneBuLiNo polymerization
8-(1',1'-dicyanomethylene)-1,4-dioxaspiro[4.5]deca-6,9-dieneBPORing-opening polymerization
8-(1',1'-dicyanomethylene)-1,4-dioxaspiro[4.5]deca-6,9-dieneBF₃·Et₂ORing-opening polymerization
8-(1',1'-dicyanomethylene)-1,4-dioxaspiro[4.5]deca-6,9-dieneBuLiNo polymerization

Mechanistic Investigations of this compound Reactivity

The reactivity of this compound is intrinsically linked to the chemistry of o-quinones and their tautomeric forms, quinone methides. nih.gov The ethylene (B1197577) ketal serves as a protecting group for the otherwise highly reactive o-quinone functionality. Under certain conditions, deprotection can occur, revealing the o-quinone which can then undergo a variety of rapid subsequent reactions. nih.gov

Mechanistic considerations for the reactions of this spirodiene often involve concepts such as strain-release and proton-coupled electron transfer (PCET). In rhodium-catalyzed reactions of related cyclopropyl-capped dienes, the release of ring strain in the cyclopropyl (B3062369) group is a key driving force for the observed [4+2+1] cycloaddition, a principle that could be relevant in transformations of the strained spirocyclic system of this compound. nih.govchemrxiv.org

The reactivity of o-quinones is characterized by several fast processes, including Michael-1,6-addition with nucleophiles and intramolecular cyclization reactions. nih.gov The formation of quinone methide tautomers is another crucial pathway that dictates the fate of many o-quinones. nih.gov For this compound, upon deprotection, the resulting o-benzoquinone could potentially undergo these transformations.

Furthermore, the electrochemical behavior of related systems, such as the oxygen evolution reaction mediated by nickel-borate films, highlights the importance of PCET processes in the turnover of catalysts. nih.gov Similar PCET pathways could be involved in the redox reactions of this compound, particularly in the context of transition metal-catalyzed oxidations or reductions.

Theoretical and Computational Investigations of 1,4 Dioxaspiro 4.5 Deca 6,8 Diene

Quantum Chemical Studies on Electronic Structure and Bonding Characteristics

There is no available research data from quantum chemical studies detailing the electronic structure and bonding characteristics of 1,4-Dioxaspiro[4.5]deca-6,8-diene. Such studies would typically involve methods like Density Functional Theory (DFT) or ab initio calculations to determine molecular orbital energies, electron density distribution, bond orders, and other electronic properties.

Reaction Mechanism Elucidation via Computational Chemistry (e.g., transition state analysis)

No computational studies have been published that elucidate the reaction mechanisms involving this compound. This type of research would involve mapping potential energy surfaces, locating transition states, and calculating activation energies for various potential reactions, providing insight into the compound's reactivity and transformation pathways.

Conformational Analysis and Energetics of the Spiro Framework

A conformational analysis of this compound, which would involve calculating the relative energies of different spatial arrangements (conformers) of the spiro framework, has not been reported in the scientific literature. These studies are crucial for understanding the molecule's three-dimensional shape and its influence on physical and chemical properties.

Prediction of Reactivity and Selectivity via Computational Modeling

There are no available computational models that predict the reactivity and selectivity of this compound. Such models would typically use calculated electronic and structural parameters to forecast how the molecule would behave in different chemical reactions, including predicting the outcomes of reactions with various reagents.

Advanced Spectroscopic and Analytical Characterization Techniques for 1,4 Dioxaspiro 4.5 Deca 6,8 Diene Research

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is the cornerstone for determining the carbon-hydrogen framework of organic molecules. For 1,4-Dioxaspiro[4.5]deca-6,8-diene, both ¹H and ¹³C NMR would provide critical information.

In ¹H NMR, the chemical shifts of the vinyl protons on the diene system (C6, C7, C8, C9) would appear in the downfield region, typically between 5.5 and 7.0 ppm, due to the deshielding effect of the π-systems. The coupling constants (J-values) between these protons would be indicative of their relative positions (cis, trans, or geminal). The protons of the dioxolane ring would likely present as a complex multiplet, while the methylene (B1212753) protons on the cyclohexane (B81311) ring would also show characteristic shifts and couplings.

¹³C NMR spectroscopy would complement the proton data by identifying all unique carbon atoms. The sp²-hybridized carbons of the diene would resonate in the range of 120-140 ppm. The spiro carbon (C5) would be a quaternary signal, and its chemical shift would be influenced by the two attached oxygen atoms. The carbons of the dioxolane ring would also have distinct chemical shifts.

For related compounds like 1,4-Dioxaspiro[4.5]decan-8-one, detailed NMR data is available and provides a reference for the expected spectral regions for the spirocyclic system. chemicalbook.com

Table 1: Predicted ¹H NMR Data for this compound

Proton Predicted Chemical Shift (ppm) Predicted Multiplicity Notes
H6, H7, H8, H9 5.5 - 7.0 Multiplets Vinyl protons, complex splitting patterns expected.
Dioxolane CH₂ 3.8 - 4.2 Multiplet Protons of the ethylene (B1197577) glycol ketal.

Table 2: Predicted ¹³C NMR Data for this compound

Carbon Predicted Chemical Shift (ppm) Notes
C6, C7, C8, C9 120 - 140 Diene carbons.
C5 90 - 110 Spiro carbon, quaternary.
Dioxolane CH₂ 60 - 70 Ketal carbons.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is a powerful tool for determining the molecular weight and obtaining structural information through fragmentation patterns. For this compound (C₈H₁₀O₂), the molecular ion peak [M]⁺ would be expected at m/z 138.0681 in high-resolution mass spectrometry (HRMS).

The fragmentation pattern in electron ionization (EI) MS would likely involve characteristic losses. A retro-Diels-Alder reaction of the cyclohexadiene ring is a plausible fragmentation pathway. Loss of ethylene from the dioxolane ring could also be observed. The fragmentation of related spiro compounds often shows cleavage at the spiro center. For instance, the mass spectrum of 1,4-Dioxaspiro[4.5]decane shows characteristic fragmentation that helps in its identification. nist.gov

Chromatographic Methods for Separation and Purity Assessment

Chromatographic techniques are essential for the separation of this compound from reaction mixtures and for assessing its purity.

Gas Chromatography (GC) and GC-MS Applications in Reaction Monitoring and Analysis

Gas chromatography (GC) is well-suited for the analysis of volatile compounds like this compound. When coupled with a mass spectrometer (GC-MS), it allows for the separation and identification of components in a mixture. This technique would be invaluable for monitoring the progress of a synthesis reaction, identifying byproducts, and determining the purity of the final product. The retention time in GC would be dependent on the compound's boiling point and its interaction with the stationary phase of the GC column. For instance, GC has been used to determine the purity of synthetic batches of 1,4-Dioxaspiro[4.5]decan-8-one. researchgate.netchemicalbook.com

High-Performance Liquid Chromatography (HPLC) for Analytical and Preparative Separations, including Enantiomeric Analysis

High-Performance Liquid Chromatography (HPLC) offers a versatile method for both analytical and preparative-scale purification of this compound. Reverse-phase HPLC, using a nonpolar stationary phase and a polar mobile phase, would be a common choice. If the compound is chiral, enantiomeric analysis and separation can be achieved using a chiral stationary phase (CSP). This is particularly relevant for derivatives of spirocyclic compounds where the spiro center can be a source of chirality. HPLC methods have been developed for various derivatives of 1,4-Dioxaspiro[4.5]decane. bldpharm.combldpharm.com

X-ray Crystallography for Absolute and Relative Stereochemical Determination

X-ray crystallography provides the most definitive three-dimensional structural information, including bond lengths, bond angles, and stereochemistry. If a suitable single crystal of this compound can be grown, X-ray diffraction analysis would unambiguously confirm its connectivity and conformation. For chiral molecules, X-ray crystallography can be used to determine the absolute configuration, often through the use of a chiral internal reference or by anomalous dispersion methods. The crystal structures of related spirocyclic compounds have been determined, providing valuable insights into their conformational preferences. nih.gov

Other Spectroscopic Techniques in Research

Other spectroscopic methods play important roles in the comprehensive characterization of this compound.

Infrared (IR) Spectroscopy : IR spectroscopy would identify key functional groups. The C=C stretching vibrations of the conjugated diene would appear in the 1600-1680 cm⁻¹ region. The characteristic C-O stretching of the spiroketal would be prominent in the 1000-1200 cm⁻¹ range. The absence of a carbonyl (C=O) peak around 1700 cm⁻¹ would confirm the structure over an isomeric ketone. IR spectroscopy has been used to characterize the synthesis of related compounds like 1,4-Dioxaspiro[4.5]decan-8-one. researchgate.net

Ultraviolet-Visible (UV-Vis) Spectroscopy : The conjugated diene system in this compound would give rise to a strong UV absorption. The wavelength of maximum absorbance (λ_max) can be predicted using Woodward-Fieser rules and would be sensitive to the substitution pattern and conformation of the diene. This technique is particularly useful for reaction monitoring where the formation or consumption of the conjugated system can be tracked.

Electron Spin Resonance (ESR) Spectroscopy : ESR spectroscopy is a specialized technique used to study species with unpaired electrons, such as radicals. In the context of this compound, ESR could be employed to study potential valence isomerization reactions. For example, photochemical or thermal reactions might lead to transient diradical intermediates or ring-opened valence isomers that could be detected and characterized by ESR. While direct ESR studies on this specific molecule are not documented, the technique is a principal tool for investigating such isomerizations in related cyclic and polycyclic systems. chemicalbook.com

Explorations of 1,4 Dioxaspiro 4.5 Deca 6,8 Diene in Diverse Chemical Applications

Role as a Key Intermediate in Complex Organic Synthesis

The inherent reactivity of the conjugated diene system within the 1,4-Dioxaspiro[4.5]deca-6,8-diene framework makes it a cornerstone for advanced organic synthesis. It functions as a masked cyclohexadienone, enabling the formation of intricate bicyclic structures that are central to numerous biologically active compounds and complex natural products.

Derivatives of this compound are highly effective building blocks in the total synthesis of complex molecules. A prominent example is the use of 8-Trimethylsilyloxy-1,4-dioxaspiro[4.5]deca-6,8-diene , a stable derivative, in the formal synthesis of (±)-Compactin. documentsdelivered.comwiley-vch.de This silyloxy-substituted diene acts as a reactive diene component in Diels-Alder reactions, engaging with electron-deficient dienophiles to create sophisticated molecular scaffolds. evitachem.com

The Diels-Alder reaction is a powerful carbon-carbon bond-forming reaction that constructs a six-membered ring. In this context, the silyloxy diene provides a pre-functionalized cyclohexene (B86901) ring, which can be further elaborated to achieve the target molecule's core structure. The reaction between 8-Trimethylsilyloxy-1,4-dioxaspiro[4.5]deca-6,8-diene and a suitable dienophile leads to the formation of a bicyclo[2.2.2]octene derivative, establishing the key stereochemistry and framework necessary for completing the synthesis of molecules like Compactin. documentsdelivered.comwiley-vch.de

Table 1: Application of a this compound Derivative in Synthesis

Diene Precursor Reaction Type Key Application Resulting Scaffold Ref
8-Trimethylsilyloxy-1,4-dioxaspiro[4.5]deca-6,8-diene Diels-Alder Reaction Formal synthesis of (±)-Compactin Bicyclo[2.2.2]octene system documentsdelivered.comwiley-vch.de

The utility of the this compound core extends to its role as a precursor for advanced synthetic scaffolds. The Diels-Alder reaction, a primary transformation for this diene, is a key strategy for generating molecular diversity. documentsdelivered.comresearchgate.net By reacting a single diene precursor, such as 8-Trimethylsilyloxy-1,4-dioxaspiro[4.5]deca-6,8-diene, with a wide array of dienophiles, a library of unique bicyclic adducts can be rapidly assembled. evitachem.com

These resulting scaffolds, characterized by the rigid and three-dimensional bicyclo[2.2.2]octene framework, are of significant interest in medicinal chemistry and drug discovery. The spiroketal moiety (the 1,4-dioxa group) serves as a protected ketone, which can be unmasked under specific acidic conditions to reveal a carbonyl group for further functionalization. This dual reactivity—cycloaddition followed by deprotection and modification—allows chemists to systematically vary the substituents and explore the chemical space around a core structure, facilitating the development of new chemical entities for biological screening.

Contributions to Materials Science and Polymer Chemistry

Based on the available search results, there is insufficient information to detail the contributions of this compound to materials science and polymer chemistry. The literature primarily focuses on its application as a synthetic intermediate in small molecule synthesis rather than as a monomer for polymerization or for integration into functional materials.

Future Research Directions and Emerging Opportunities in 1,4 Dioxaspiro 4.5 Deca 6,8 Diene Chemistry

Development of Novel Synthetic Routes with Enhanced Efficiency and Sustainability

Future efforts in the synthesis of 1,4-dioxaspiro[4.5]deca-6,8-diene are expected to focus on the development of more efficient, sustainable, and stereoselective methods. Drawing inspiration from the synthesis of related compounds, several promising avenues can be explored.

One potential strategy involves the adaptation of methods used for substituted derivatives, such as the synthesis of 6,9-dipropyl-1,4-dioxaspiro[4.5]deca-6,8-diene-2,10-dione from 3,6-di-n-propylcatechol. dntb.gov.ua This suggests that a catechol-based approach could be a viable starting point for the parent compound. Furthermore, the extensive research on spiroketal synthesis, which includes both thermodynamically and kinetically controlled reactions, offers a rich toolbox for constructing the spirocyclic core with high stereocontrol. acs.orgresearchgate.netmskcc.org The development of kinetically controlled spiroketal-forming reactions would be particularly valuable for accessing specific stereoisomers that may not be thermodynamically favored. mskcc.org

Moreover, modern cross-coupling reactions, such as Stille and Suzuki couplings, and metathesis reactions, which have been successfully employed in the synthesis of various conjugated dienes, could be adapted for the construction of the diene moiety of this compound. mdpi.com The synthesis of related spirocyclic dienes like spiro[2.4]hepta-4,6-dienes, which has been extensively reviewed, can also provide valuable insights into analogous synthetic strategies. researchgate.netresearchgate.net

Table 1: Potential Synthetic Strategies for this compound

Synthetic ApproachKey FeaturesPotential Advantages
Catechol-based SynthesisUtilizes readily available starting materials.Potentially straightforward route to the core structure.
Kinetically Controlled SpiroketalizationAllows for the synthesis of less stable stereoisomers.Access to a wider range of stereochemically diverse products. mskcc.org
Cross-Coupling Reactions (e.g., Stille, Suzuki)Versatile methods for forming carbon-carbon bonds.High functional group tolerance and potential for modular synthesis. mdpi.com
Ring-Closing MetathesisEfficient for the formation of cyclic dienes.Potential for high stereoselectivity in diene formation. mdpi.com

Investigation of Undiscovered Reactivity Patterns and Unprecedented Transformations

The conjugated diene system within the spiroketal framework of this compound suggests a rich and largely unexplored reactivity profile. The Diels-Alder reaction is a particularly promising area for investigation. Studies on the closely related 6,9-dipropyl-1,4-dioxaspiro[4.5]deca-6,8-diene-2,10-dione have demonstrated its ability to undergo Diels-Alder reactions with various acetylenes, highlighting the potential of the parent compound as a diene in cycloaddition chemistry. dntb.gov.ua

Computational studies on other spirocyclic dienes have indicated that the spirocyclization itself can enhance Diels-Alder reactivity by pre-organizing the diene into a reactive conformation. nih.govnih.gov This suggests that this compound could be a highly reactive diene, potentially participating in cycloadditions with a wide range of dienophiles under mild conditions.

Beyond cycloadditions, the diene moiety could also function as a precursor to various allylmetal species. The use of dienes as allylmetal pronucleophiles in catalytic enantioselective additions to carbonyls and imines is a well-established field, and extending this chemistry to this compound could lead to the development of novel stereoselective transformations. nih.gov Furthermore, the use of transition metal complexes, such as iron(0) tricarbonyl, to activate the diene could enable unique and diastereoselective spiroketalization reactions. researchgate.netacs.org

Advanced Computational Modeling for Rational Design and Reaction Prediction

Computational chemistry is poised to play a crucial role in accelerating the exploration of this compound chemistry. Density Functional Theory (DFT) calculations can be employed to predict the outcomes of various reactions and to rationally design new experiments.

For instance, computational modeling can be used to:

Predict Diels-Alder Reactivity: DFT calculations can determine the activation barriers and reaction energies for the cycloaddition of this compound with different dienophiles, providing insights into its reactivity and selectivity. nih.govnih.gov

Elucidate Reaction Mechanisms: Computational studies can help to distinguish between concerted and stepwise mechanisms in reactions such as Diels-Alder cycloadditions, offering a deeper understanding of the underlying reaction pathways. nih.govresearchgate.net

Investigate the Role of Aromaticity: For reactions that lead to the formation of aromatic products, computational methods can quantify the role of aromatic stabilization in the transition state, which can influence the reaction rate. rsc.org

Design Novel Catalysts: Computational modeling can aid in the design of catalysts for stereoselective transformations of this compound, such as enantioselective additions or cycloadditions.

Table 2: Applications of Computational Modeling in this compound Research

ApplicationComputational MethodExpected Outcome
Reaction PredictionDensity Functional Theory (DFT)Prediction of reaction feasibility, stereoselectivity, and regioselectivity. nih.govnih.gov
Mechanistic ElucidationTransition State SearchingDetermination of reaction pathways and identification of key intermediates. nih.govresearchgate.net
Catalyst DesignMolecular Docking and QM/MMIdentification of optimal catalyst structures for desired transformations.

Exploration of Green Chemistry Principles in this compound Synthesis and Reactions

Future research on this compound should be guided by the principles of green chemistry to ensure that synthetic methods and applications are environmentally benign. A notable example in a related system is the synthesis of 1,4-dioxaspiro[4.5]decan-2-yl derivatives from oleic acid, a renewable feedstock, using a sonochemical method with a reusable montmorillonite (B579905) KSF catalyst. researchgate.net This approach highlights the potential for developing greener synthetic routes to spiroketals.

Key areas for the application of green chemistry principles include:

Use of Renewable Feedstocks: Exploring synthetic routes that start from biomass-derived materials.

Catalysis: Employing catalytic methods to minimize waste and improve atom economy. This includes the use of biocatalysts, organocatalysts, and recyclable metal catalysts.

Alternative Reaction Media: Investigating the use of greener solvents such as water, supercritical fluids, or ionic liquids, or performing reactions under solvent-free conditions.

Energy Efficiency: Utilizing energy-efficient methods such as microwave or ultrasonic irradiation to drive reactions.

Synergistic Research at the Interface of Organic Chemistry and Related Disciplines (e.g., advanced materials)

The unique three-dimensional structure and reactivity of this compound make it an attractive building block for the creation of advanced materials with novel properties. Spiroketals are recognized as privileged scaffolds that can serve as rigid frameworks for presenting functional groups in a well-defined spatial arrangement, a desirable feature in materials science. mskcc.orgrsc.org

Future interdisciplinary research could focus on:

Polymer Synthesis: The diene functionality of this compound can be utilized in polymerization reactions, such as Diels-Alder polymerization, to create novel polymers with unique thermal and mechanical properties. The use of related spiro[2.4]hepta-4,6-dienes in the synthesis of polymeric materials provides a precedent for this approach. researchgate.netresearchgate.net

Development of Biolubricants: Inspired by the synthesis of 1,4-dioxaspiro[4.5]decan-2-yl derivatives from oleic acid as potential biolubricants, the properties of functionalized this compound derivatives in lubrication applications could be explored. researchgate.net

Bioactive Molecules: The spiroketal motif is found in numerous biologically active natural products. mskcc.orgrsc.org The synthesis of libraries of this compound derivatives for screening against various biological targets could lead to the discovery of new therapeutic agents.

The exploration of these synergistic research avenues will not only expand the fundamental understanding of this compound chemistry but also pave the way for its application in cutting-edge technologies.

Q & A

Q. What are the common synthetic routes for 1,4-Dioxaspiro[4.5]deca-6,8-diene?

  • Methodological Answer : The compound is typically synthesized via cyclization or reduction reactions. For example, a two-step protocol involves:

Reduction of 1,4-Dioxaspiro[4.5]decan-8-one using NaBH₄ in methanol at 0°C, followed by gradual warming to room temperature and purification via column chromatography .

Functionalization of the intermediate with reagents like methyl iodide or carbonylating agents to introduce substituents .
Key analytical techniques include NMR spectroscopy (to confirm spirocyclic structure) and chromatography (to assess purity) .

Q. How is this compound characterized spectroscopically?

  • Methodological Answer :
  • ¹H/¹³C NMR : Assigns proton and carbon environments, confirming the spiro junction and unsaturated bonds. For instance, the spiro carbon appears as a singlet in ¹³C NMR .
  • IR Spectroscopy : Identifies functional groups like carbonyls (C=O stretch at ~1700 cm⁻¹) and ethers (C-O stretch at ~1100 cm⁻¹) .
  • Mass Spectrometry : Determines molecular weight (e.g., 166.13 g/mol for C₈H₆O₄ derivatives) and fragmentation patterns .

Q. What are the key applications of this compound in academic research?

  • Methodological Answer :
  • Drug Development : Serves as a scaffold for antimicrobial agents. Derivatives with chlorinated substituents show activity against fungal pathogens .
  • Material Science : Used to synthesize polymers with high thermal stability due to its rigid spirocyclic core .
  • Natural Product Synthesis : Enables construction of complex frameworks, such as morel mushroom derivatives, via multi-step protocols .

Advanced Research Questions

Q. How can researchers analyze structure-activity relationships (SAR) for derivatives of this compound?

  • Methodological Answer :
  • Molecular Modeling : Use DFT calculations or docking studies to predict interactions with biological targets (e.g., enzyme active sites) .
  • Comparative Analysis : Test derivatives with varying substituents (e.g., methyl, hydroxyl, or halogens) in bioassays. For example:
DerivativeSubstituentAntimicrobial Activity (MIC, μg/mL)
A-Cl2.5
B-OH10.0
C-CH₃25.0
Data adapted from spirocyclic analogs in .

Q. What strategies address stability issues during storage or reaction conditions?

  • Methodological Answer :
  • Low-Temperature Storage : Maintain at -20°C under inert gas (e.g., argon) to prevent oxidation of unsaturated bonds .
  • Stabilizing Agents : Add radical inhibitors (e.g., BHT) during reactions to minimize degradation .
  • Real-Time Monitoring : Use HPLC or GC-MS to track decomposition products during prolonged reactions .

Q. How can contradictory data on biological activity be resolved?

  • Methodological Answer :
  • Meta-Analysis : Compare datasets across studies while controlling for variables (e.g., assay type, cell lines). For example, discrepancies in antifungal activity may arise from differences in fungal strains or culture media .
  • Dose-Response Curves : Establish EC₅₀ values under standardized conditions to normalize potency measurements .
  • Mechanistic Studies : Use kinetic assays (e.g., enzyme inhibition) to validate hypothesized modes of action .

Q. What methodologies evaluate the toxicity profile of this compound?

  • Methodological Answer :
  • In Vitro Assays : Test cytotoxicity in mammalian cell lines (e.g., HepG2) using MTT or resazurin assays .
  • In Vivo Models : Administer graded doses in rodent studies, monitoring hepatic/kidney biomarkers (e.g., ALT, creatinine) .
  • Environmental Toxicity : Assess ecotoxicological impact via Daphnia magna or algae growth inhibition tests .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.